N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
CAS No.:
Cat. No.: VC0539177
Molecular Formula: C22H20ClN7O
Molecular Weight: 433.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide -](/images/no_structure.jpg)
Molecular Formula | C22H20ClN7O |
---|---|
Molecular Weight | 433.9 g/mol |
IUPAC Name | N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide |
Standard InChI | InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m1/s1 |
Standard InChI Key | FDTXHWQFIXYHCL-QGZVFWFLSA-N |
Isomeric SMILES | C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 |
SMILES | C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 |
Canonical SMILES | C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 |
Appearance | Solid powder |
Chemical Properties and Structure
Basic Chemical Information
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H- triazolo[4,5-b]pyridin-3-yl)benzamide is a complex organic compound with a molecular formula of C₂₂H₂₀ClN₇O and a molecular weight of 433.9 g/mol . The compound has been documented in scientific literature with several identifiers, including synonyms such as SCHEMBL24153357 and HQC25049 . First documented in chemical databases in January 2017, this compound features specific optical properties, with a corrected optical rotation value of [α]D25 = -55.3° (c = 1.965, MeOH) .
The detailed chemical descriptors of this compound are presented in the following table:
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₀ClN₇O |
Molecular Weight | 433.9 g/mol |
IUPAC Name | N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide |
Standard InChI | InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m1/s1 |
Standard InChIKey | FDTXHWQFIXYHCL-QGZVFWFLSA-N |
Optical Rotation | [α]D25 = -55.3° (c = 1.965, MeOH) |
Structural Characteristics
The structural architecture of N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H- triazolo[4,5-b]pyridin-3-yl)benzamide is characterized by several key molecular components. It contains a triazolo[4,5-b]pyridine ring system linked to a benzamide core. The molecule features a chlorine-substituted pyridine ring connected to a nitrogen atom, which is further connected to a (3R)-piperidin-3-yl group. This arrangement creates a complex spatial configuration that contributes to its highly specific biological activity.
The compound belongs to the class of non-polymer chemical substances and represents a sophisticated chemical entity with multiple functional groups. The presence of seven nitrogen atoms in various chemical environments contributes to its complex binding capabilities and pharmacological properties. The 3D confirmation of this molecule plays a critical role in its biological interactions, particularly in its highly selective binding within the ribosomal tunnel.
Pharmacological Mechanism
Ribosome Interaction
Beyond its initial characterization as an inhibitor of translation elongation, more recent research has revealed that N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H- triazolo[4,5-b]pyridin-3-yl)benzamide also inhibits translation termination through a distinct mechanism . Cryo-electron microscopy and biochemical approaches have shown that the compound arrests the nascent chain in the ribosome exit tunnel . This arrested nascent chain adopts a compact α-helical conformation that induces specific rearrangements in the 28S rRNA nucleotides .
These structural rearrangements have significant functional consequences, as they suppress the peptidyl transferase center catalytic activity that is normally stimulated by eukaryotic release factor 1 (eRF1) . Through this mechanism, the compound effectively suppresses peptidyl-tRNA hydrolysis that would otherwise be promoted by eRF1 . This dual mechanism of action—inhibiting both elongation and termination phases of translation—represents a novel approach to modulating protein synthesis with high specificity.
Recent Developments and Future Directions
The discovery of N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H- triazolo[4,5-b]pyridin-3-yl)benzamide has sparked interest in developing similar compounds that can selectively inhibit the translation of specific proteins. This approach has potential applications beyond PCSK9 inhibition, potentially targeting other proteins that have traditionally been considered "undruggable" . The compound's mechanism reveals a previously unexpected tunability of the human ribosome that allows small molecules to specifically block translation of individual transcripts .
Research in this area continues to evolve, with structural modifications being explored to improve pharmacokinetic properties and target specificity. For instance, studies have investigated compounds in which the triazolo[4,5-b]pyridine moiety is replaced with a pyrazolo[1,5-a]pyrimidine group, potentially offering different activity profiles or improved drug-like properties.
The detailed understanding of how this compound interacts with the ribosome and nascent peptide chain provides valuable insights for the rational design of next-generation translation inhibitors. These could potentially address a wide range of therapeutic targets previously inaccessible to traditional small-molecule approaches.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume